molecular formula C10H7F3N2 B1429151 8-(Trifluoromethyl)quinolin-6-amine CAS No. 1080640-91-0

8-(Trifluoromethyl)quinolin-6-amine

Cat. No.: B1429151
CAS No.: 1080640-91-0
M. Wt: 212.17 g/mol
InChI Key: OWGZHUXKLHEFJN-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinolin-6-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to the quinoline ring at the 8th position and an amine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinolin-6-amine typically involves multi-step organic reactions. One common method starts with the preparation of 8-(Trifluoromethyl)quinoline, which can be synthesized through the Friedländer synthesis. This involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The trifluoromethyl group is introduced via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Subsequently, the quinoline derivative undergoes nitration to introduce a nitro group at the 6th position, followed by reduction to convert the nitro group to an amine group, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical diversity.

Scientific Research Applications

8-(Trifluoromethyl)quinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-microbial agents.

    Medicine: Explored for its therapeutic potential due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinolin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target sites, where it can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: 8-(Trifluoromethyl)quinolin-6-amine can be compared with other quinoline derivatives, such as:

    6-Chloroquinoline: Known for its anti-malarial properties.

    8-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.

    8-Hydroxyquinoline: Widely used as a chelating agent and in the treatment of metal poisoning.

Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique electronic and steric properties, making it distinct from other quinoline derivatives. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, thereby broadening its range of applications in various scientific fields.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties for diverse applications.

Properties

IUPAC Name

8-(trifluoromethyl)quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-5-7(14)4-6-2-1-3-15-9(6)8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGZHUXKLHEFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738371
Record name 8-(Trifluoromethyl)quinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080640-91-0
Record name 8-(Trifluoromethyl)quinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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